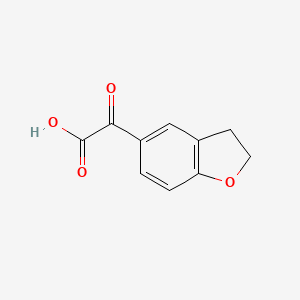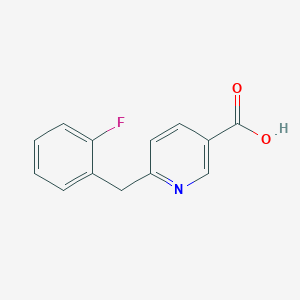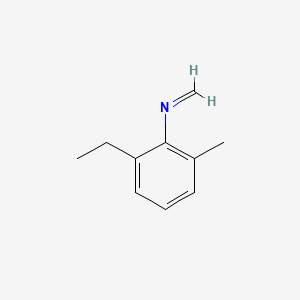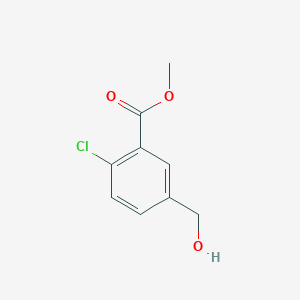
4-Amino-2-(cyclopentyloxy)-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-(cyclopentyloxy)-N-methylbenzamide is an organic compound with a complex structure that includes an amino group, a cyclopentyloxy group, and a benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopentyloxy group: This can be achieved by reacting cyclopentanol with an appropriate halogenating agent to form cyclopentyl halide, followed by nucleophilic substitution with a suitable nucleophile.
Introduction of the amino group: This step involves the nitration of a benzene derivative, followed by reduction to form the corresponding aniline.
Formation of the benzamide moiety: The aniline derivative is then reacted with an appropriate acylating agent to form the benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing waste. This can include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-2-(cyclopentyloxy)-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The benzamide moiety can be reduced to form the corresponding amine.
Substitution: The cyclopentyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the benzamide can yield the corresponding amine.
Applications De Recherche Scientifique
4-Amino-2-(cyclopentyloxy)-N-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used in studies to understand the interactions between small molecules and biological targets, such as enzymes or receptors.
Mécanisme D'action
The mechanism of action of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopentyloxy group can enhance the compound’s binding affinity and selectivity, while the amino group can participate in hydrogen bonding and other interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-2-(methoxy)-N-methylbenzamide: Similar structure but with a methoxy group instead of a cyclopentyloxy group.
4-Amino-2-(ethoxy)-N-methylbenzamide: Similar structure but with an ethoxy group instead of a cyclopentyloxy group.
4-Amino-2-(propoxy)-N-methylbenzamide: Similar structure but with a propoxy group instead of a cyclopentyloxy group.
Uniqueness
4-Amino-2-(cyclopentyloxy)-N-methylbenzamide is unique due to the presence of the cyclopentyloxy group, which can impart distinct physicochemical properties compared to its analogs. This can affect its solubility, stability, and interactions with biological targets, making it a valuable compound for specific applications.
Propriétés
Formule moléculaire |
C13H18N2O2 |
|---|---|
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
4-amino-2-cyclopentyloxy-N-methylbenzamide |
InChI |
InChI=1S/C13H18N2O2/c1-15-13(16)11-7-6-9(14)8-12(11)17-10-4-2-3-5-10/h6-8,10H,2-5,14H2,1H3,(H,15,16) |
Clé InChI |
NOPBMRDDCFNQNP-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=C(C=C(C=C1)N)OC2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl({[1-(oxane-4-carbonyl)piperidin-4-yl]methyl})amine](/img/structure/B12084155.png)


![1-Ethyl-7-fluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12084180.png)




![(1-Ethoxy-1-oxopropan-2-yl) 3-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate](/img/structure/B12084222.png)

